REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][c:5]1[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][c:12]([N:15]=[CH:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[cH:13][cH:14]1.[OH2:23]>>[C:1]([CH3:2])(=[O:3])[O:4][c:5]1[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][c:12]([NH2:15])[cH:13][cH:14]1
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Name
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COC(=O)c1cc(N=Cc2ccccc2)ccc1OC(C)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(N=Cc2ccccc2)ccc1OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(N)ccc1OC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |